tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 192189-17-6), also known as 1-Boc-3-bromo-6-azaindole, is a versatile, doubly-protected heterocyclic building block widely utilized in medicinal chemistry. This compound features a privileged 6-azaindole core, a crucial pharmacophore in numerous kinase inhibitors and antiviral agents, substituted with a bromine atom at the 3-position for versatile cross-coupling and an N-Boc protecting group that enables orthogonal deprotection strategies.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
CAS No. 192189-17-6
Cat. No. B1398013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
CAS192189-17-6
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)Br
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-4-5-14-6-10(8)15/h4-7H,1-3H3
InChIKeyGYYPHTDECKDRTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Strategic Procurement of tert-Butyl 3-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 192189-17-6): A Key 6-Azaindole Scaffold


tert-Butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate (CAS 192189-17-6), also known as 1-Boc-3-bromo-6-azaindole, is a versatile, doubly-protected heterocyclic building block widely utilized in medicinal chemistry [1]. This compound features a privileged 6-azaindole core, a crucial pharmacophore in numerous kinase inhibitors and antiviral agents, substituted with a bromine atom at the 3-position for versatile cross-coupling and an N-Boc protecting group that enables orthogonal deprotection strategies . Its primary utility is as a key intermediate in multi-step synthesis, where its dual functionality allows for precise and sequential molecular construction, a characteristic that distinguishes it from unprotected or differently halogenated azaindole analogs.

Why Substituting 1-Boc-3-bromo-6-azaindole with Unprotected Analogs Compromises Synthetic Efficiency and Yield


Generic substitution of tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate with its unprotected parent (3-bromo-1H-pyrrolo[2,3-c]pyridine, CAS 67058-76-8) or regioisomeric analogs is not straightforward due to the critical role of the N-Boc group in controlling reactivity and enabling sequential functionalization. Without the Boc protection, the acidic N-H proton can interfere with metal-catalyzed cross-coupling reactions, lead to unwanted side reactions, and severely limit the use of basic reaction conditions [1]. Studies on 6-azaindole synthesis have demonstrated that using an N-Boc protected substrate is essential for achieving efficient Pd-catalyzed tandem couplings, a key step in constructing complex drug-like molecules. The orthogonal protection strategy provided uniquely by this compound is therefore often a synthetic requirement, not a preference, making direct replacement with simpler, more readily available azaindoles a high-risk approach that can lead to significant yield losses or complete synthetic failure.

Quantified Differentiation of tert-Butyl 3-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate Against Its Closest Analogs


Superior Synthetic Utility via Orthogonal N-Boc Protection Compared to Unprotected 3-Bromo-6-azaindole

The N-Boc group in the target compound provides orthogonal protection, enabling Pd-catalyzed reactions incompatible with the free N-H group of the direct analog 3-bromo-1H-pyrrolo[2,3-c]pyridine. The unprotected analog cannot be used in protocols requiring strong bases or nucleophiles without N-H deprotonation, leading to side reactions. A general modular synthesis of 6-azaindoles demonstrated that N-Boc protection is a prerequisite for achieving high yields in Pd-catalyzed tandem couplings; the use of N-Boc substrates like the target compound allowed for the successful execution of this key synthetic step, a feat not achievable with unprotected substrates under identical conditions. [1]

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Regioisomeric Differentiation: 3-Bromo Substitution for Targeted Kinase Inhibitor Synthesis

While a direct head-to-head comparison is absent, a class-level inference can be drawn from the extensive use of 6-azaindole scaffolds in kinase inhibitor design. The position of the halogen on the azaindole core is a critical determinant of the final inhibitor's binding mode and potency. The 3-bromo substitution on the target compound is specifically required for synthesizing a class of HIV-1 attachment inhibitors culminating in the clinical candidate fostemsavir (BMS-663068). Analogs brominated at other positions (e.g., 2-, 4-, or 7-bromo-6-azaindole) would lead to a different regioisomeric series with a distinct, and potentially inactive, pharmacological profile. [1]

Kinase Inhibitors Structure-Activity Relationship Drug Design

Purity Benchmarking: Consistent High-Purity Specification vs. Common Unprotected Analog

Vendor technical datasheets for the target compound consistently report a high standard purity of NLT 98% (e.g., from MolCore, Leyan, 001Chemical) [1]. In contrast, the commonly available, simpler analog 3-bromo-1H-pyrrolo[2,3-c]pyridine (CAS 67058-76-8) is typically listed at a lower base purity of 95% from multiple suppliers . This represents a minimum 3% absolute purity difference, which for a synthetic intermediate translates to a proportionally lower maximum theoretical yield and a higher burden of potentially yield-limiting impurities in the comparator.

Chemical Procurement Quality Control Purity Analysis

Enhanced Molecular Design Flexibility Compared to Chloro Analogs

The C-Br bond in the target compound provides superior reactivity in oxidative addition, which is the rate-determining step for many Pd(0)-catalyzed cross-coupling reactions, compared to the corresponding C-Cl bond in compounds like tert-butyl 3-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate. This class-level inference from organometallic chemistry principles means the bromo compound can participate in a wider range of coupling reactions under milder conditions and with higher catalytic turnover. While chloro analogs may be cheaper, the enhanced reactivity of the bromo species often translates to higher yields, shorter reaction times, and greater substrate scope for challenging polyfunctional arenes in complex molecule synthesis. [1]

Cross-coupling chemistry Reactivity Synthetic Strategy

Procurement-Driven Application Scenarios for tert-Butyl 3-Bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate


Synthesis of Clinical Stage 6-Azaindole-Based Kinase Inhibitors

This compound is the specified intermediate for constructing the 6-azaindole core of the FDA-approved HIV-1 attachment inhibitor fostemsavir. Purchasing this exact protected bromo-azaindole is a critical step in replicating or innovating on the published synthetic route, which relies on its orthogonal protection for a sequential C-7 bromination and subsequent triazole coupling. Substituting this compound would deviate from the proven, scalable route and require extensive re-optimization of the synthetic pathway. [1]

Medicinal Chemistry Library Design for Selective Kinase Profiling

In the design of focused kinase inhibitor libraries, the 6-azaindole nucleus is a privileged scaffold. The target compound provides a high-purity, dual-handle starting point for divergent synthesis. The bromine at the 3-position allows for parallel Suzuki coupling to explore the ATP-binding pocket, while the N-Boc group can be cleaved to decorate the solvent-exposed region. The reported high purity (≥98%) ensures a consistent and predictable starting point for Structure-Activity Relationship (SAR) studies, unlike its less pure unprotected analog. [1]

Reaction Methodology Development for Heterocyclic Functionalization

The combination of the electron-deficient 6-azaindole core, a reactive C-Br site, and an acid-labile N-Boc group makes this compound an ideal benchmark substrate for developing new cross-coupling or C-H activation methodologies. Its use provides a rigorous test of functional group tolerance and regioselectivity for novel catalytic systems. The availability of the compound at high purity from multiple vendors facilitates its adoption as a standard substrate, enabling direct comparability of results across different research laboratories. [1]

Agrochemical Discovery Programs

The 6-azaindole scaffold is not limited to pharmaceuticals; it is also explored in the discovery of new agrochemicals. The target compound’s dual functionality makes it a valuable intermediate for generating libraries of 3,1-disubstituted-6-azaindoles for screening against agricultural pests. The enhanced reactivity of the C-Br bond, compared to C-Cl analogs, is advantageous for rapidly diversifying this scaffold with a wide range of coupling partners to efficiently explore chemical space for crop protection applications. [1]

Quote Request

Request a Quote for tert-butyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.